SIRT2 Inhibitory Potency: A2B57 vs. AGK2 and SirReal2
A2B57 inhibits SIRT2 with an IC50 of 6.3 μM in an in vitro deacetylase assay [1]. For comparison, the widely used SIRT2 inhibitor AGK2 has an IC50 of 3.5 μM , while the more potent SirReal2 exhibits an IC50 of 140 nM . This places A2B57 in an intermediate potency range, suitable for applications where moderate but selective inhibition is desired.
| Evidence Dimension | SIRT2 inhibition (IC50) |
|---|---|
| Target Compound Data | 6.3 μM |
| Comparator Or Baseline | AGK2: 3.5 μM; SirReal2: 140 nM |
| Quantified Difference | A2B57 is 1.8-fold less potent than AGK2; 45-fold less potent than SirReal2 |
| Conditions | In vitro SIRT2 deacetylase assay using peptide substrate |
Why This Matters
Moderate potency combined with high selectivity (see below) may reduce the likelihood of non-specific cellular toxicity often associated with highly potent inhibitors, while still providing sufficient target engagement for mechanistic studies.
- [1] Suzuki T, Muto N, Bando M, Itoh Y, Masaki A, Ri M, Ota Y, Nakagawa H, Iida S, Shirahige K, Miyata N. Identification of novel SIRT2-selective inhibitors using a click chemistry approach. Bioorg Med Chem Lett. 2014 Apr 15;24(8):1871-4. doi: 10.1016/j.bmcl.2014.03.026. View Source
